molecular formula C26H28N2O5 B216170 methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate

Cat. No. B216170
M. Wt: 448.5 g/mol
InChI Key: SKVDKPAIMJETCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate, also known as MEDI9197, is a small molecule agonist of the stimulator of interferon genes (STING) pathway. This compound has been shown to activate the immune system, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. In

Mechanism of Action

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate activates the STING pathway, which is a key component of the innate immune system. STING is located in the endoplasmic reticulum and senses the presence of foreign DNA, such as that from viruses or cancer cells. Upon activation, STING recruits and activates the enzyme TBK1, which in turn activates the transcription factor IRF3. IRF3 then translocates to the nucleus and activates the transcription of genes encoding interferons and other cytokines.
Biochemical and Physiological Effects:
methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has been shown to induce the production of interferons and other cytokines in various cell types, including dendritic cells, macrophages, and T cells. These cytokines can activate and recruit immune cells to the site of infection or tumor, leading to the destruction of infected or cancerous cells. methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has also been shown to induce the expression of genes involved in antigen presentation and T cell activation, leading to the generation of an adaptive immune response.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in lab experiments is its ability to activate the immune system in a specific and controlled manner. This allows researchers to study the effects of immune activation on cancer or viral infections, without the confounding factors associated with other immune stimuli, such as bacterial toxins. However, one limitation of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate is its potential toxicity and off-target effects. Careful dose titration and toxicity studies are necessary to ensure the safety of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in lab experiments.

Future Directions

There are several future directions for the use of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in cancer and viral infection research. One direction is the combination of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate with other immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to enhance the anti-tumor immune response. Another direction is the evaluation of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in combination with other cancer treatments, such as radiation or chemotherapy, to enhance their efficacy. Additionally, the use of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in viral infection research may lead to the development of new antiviral therapies.

Synthesis Methods

The synthesis of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate involves several steps, starting with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-aminobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with cyclohexanone to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole to form methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of cancer and viral infections. It has been shown to activate the STING pathway, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has also been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in patients with various types of cancer.

properties

Product Name

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C26H28N2O5/c1-33-26(32)14-2-6-15(7-3-14)27-23(29)13-4-8-16(9-5-13)28-24(30)21-17-10-11-18(20-12-19(17)20)22(21)25(28)31/h2-3,6-7,10-11,13,16-22H,4-5,8-9,12H2,1H3,(H,27,29)

InChI Key

SKVDKPAIMJETCO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.